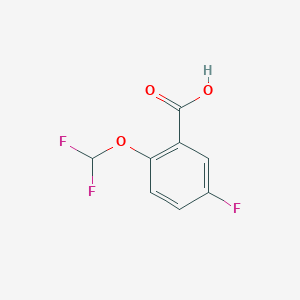

2-(Difluoromethoxy)-5-fluorobenzoic acid

描述

Chemical Identity and Structural Classification

2-(Difluoromethoxy)-5-fluorobenzoic acid represents a sophisticated organofluorine compound with the molecular formula C₈H₅F₃O₃ and a molecular weight of 206.12 grams per mole. The compound is systematically classified under the Chemical Abstracts Service registry number 1017779-44-0, establishing its unique chemical identity within the global chemical database. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as this compound, reflecting its specific substitution pattern on the benzene ring.

The structural architecture of this compound features a benzoic acid core framework with two distinct fluorine-containing substituents positioned at strategic locations on the aromatic ring. The difluoromethoxy group (-OCF₂H) occupies the ortho position relative to the carboxylic acid functionality, while an additional fluorine atom is positioned at the meta location. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's chemical reactivity and physical properties.

The compound's canonical Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C(C=C1F)C(=O)O)OC(F)F, providing a standardized method for computational analysis and database searches. The International Chemical Identifier key IZQYQUSKIYZJCN-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure. These standardized identifiers are essential for accurate chemical communication and facilitate precise identification across various chemical databases and research platforms.

The molecular geometry exhibits specific spatial arrangements due to the presence of electronegative fluorine atoms, which create distinct dipole moments and influence intermolecular interactions. The difluoromethoxy group is known to adopt specific conformational preferences that differ significantly from conventional methoxy substituents, potentially affecting the compound's binding affinity and biological activity profiles.

Historical Development of Difluoromethoxylated Benzoic Acids

The development of difluoromethoxylated benzoic acids represents a significant evolution from the foundational discovery of benzoic acid itself, which was first documented in the sixteenth century through the pioneering work of Nostradamus in 1556. The historical progression began with the dry distillation of gum benzoin, subsequently described by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The definitive chemical composition and structure of benzoic acid were later determined by Justus von Liebig and Friedrich Wöhler, establishing the foundation for all subsequent benzoic acid derivatives.

The introduction of fluorine-containing substituents into benzoic acid structures emerged much later, coinciding with the broader development of organofluorine chemistry in the twentieth century. Early investigations into difluoromethoxy functionality were primarily driven by the recognition that fluorinated groups could significantly enhance the metabolic stability and biological activity of organic compounds. The specific development of difluoromethoxylated benzoic acids gained momentum as researchers sought to create compounds with improved pharmacokinetic properties while maintaining the inherent chemical versatility of the benzoic acid framework.

The progression toward this compound specifically represents the culmination of decades of research into optimal fluorine substitution patterns. Initial work focused on single fluorine substitutions, gradually advancing to more complex multi-fluorinated systems as synthetic methodologies became more sophisticated. The concurrent development of difluoromethoxylation reactions provided the necessary synthetic tools to access these specialized structures, with significant contributions from research groups working on direct oxygen-fluoroalkylation methodologies.

Contemporary synthetic approaches to difluoromethoxylated benzoic acids have benefited from advances in photocatalytic methods and redox-active reagent systems. The development of specialized difluoromethoxylating reagents has enabled more efficient and selective incorporation of the difluoromethoxy group under mild reaction conditions. These methodological advances have made previously challenging synthetic targets more accessible, facilitating the exploration of structure-activity relationships in fluorinated benzoic acid derivatives.

Significance in Organofluorine Chemistry

The significance of this compound within the broader context of organofluorine chemistry extends far beyond its individual chemical properties, representing a paradigmatic example of how strategic fluorine incorporation can fundamentally alter molecular behavior and utility. Difluoromethoxy functionality plays an exceptionally important role in many bioactive organic molecules and liquid crystal materials, establishing its position as a privileged functional group in contemporary chemical research.

The difluoromethoxy group exhibits unique characteristics that distinguish it from other fluorinated substituents, particularly in terms of its electronic properties and metabolic stability. Unlike trifluoromethoxy groups, the difluoromethoxy functionality maintains a hydrogen atom that can participate in specific intermolecular interactions while providing enhanced resistance to metabolic degradation. This balance between chemical reactivity and biological stability makes difluoromethoxy-containing compounds particularly valuable in pharmaceutical applications where prolonged activity and reduced toxicity are desired.

The strategic placement of fluorine atoms in organofluorine compounds has been shown to significantly impact physicochemical properties, including lipophilicity, membrane permeability, and binding affinity to biological targets. The combination of difluoromethoxy and additional fluorine substituents, as exemplified in this compound, creates a synergistic effect that can enhance these beneficial properties while maintaining synthetic accessibility.

Recent advances in organofluorine chemistry have emphasized the importance of developing environmentally friendly alternatives to traditional fluorination methods. The synthesis of difluoromethoxylated compounds through modern photocatalytic approaches represents a significant step toward more sustainable fluorine chemistry, reducing reliance on ozone-depleting compounds and harsh reaction conditions. These methodological improvements have made complex fluorinated structures more accessible to researchers across various disciplines.

The broader implications of organofluorine chemistry extend to multiple application areas, including enzyme inhibitors, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and liquid crystal materials. The versatility of fluorinated benzoic acid derivatives positions them as valuable intermediates for accessing diverse chemical libraries with enhanced biological and physical properties.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned this compound at the intersection of several critical research domains, particularly in the development of next-generation pharmaceutical intermediates and advanced materials. The compound exemplifies the current trend toward designing molecules with enhanced metabolic stability through strategic fluorine incorporation, addressing fundamental challenges in drug development and chemical biology.

Current research initiatives have focused extensively on developing efficient synthetic methodologies for accessing difluoromethoxylated aromatic compounds. Recent publications demonstrate significant progress in photocatalytic approaches that enable the direct introduction of difluoromethoxy groups under mild reaction conditions. These methodological advances have particular relevance for this compound synthesis, as they provide access to complex fluorinated structures that were previously challenging to obtain through conventional synthetic routes.

The compound's position in contemporary research is further strengthened by its potential applications in late-stage functionalization strategies. Recent studies have demonstrated the utility of difluoromethoxylation reactions in modifying complex pharmaceutical molecules, including approved drugs such as Febuxostat, Mexiletine, and Efavirenz. This capability positions this compound as a valuable synthetic intermediate for accessing modified drug analogs with potentially improved properties.

Modern computational chemistry approaches have provided unprecedented insights into the molecular behavior of fluorinated compounds like this compound. Density functional theory calculations have revealed specific conformational preferences and electronic properties that distinguish difluoromethoxy-substituted compounds from their non-fluorinated analogs. These computational insights guide synthetic planning and help predict the properties of novel fluorinated structures before experimental validation.

The integration of artificial intelligence and machine learning approaches in contemporary chemical research has further enhanced the strategic importance of well-characterized fluorinated compounds. These computational tools rely on comprehensive datasets of molecular properties, making compounds like this compound valuable reference points for training predictive models and guiding the design of new fluorinated molecules with desired properties.

Fundamental Research Questions and Objectives

The study of this compound raises several fundamental research questions that extend beyond the immediate properties of this specific compound to broader principles of organofluorine chemistry and molecular design. Primary research objectives center on understanding how the unique combination of difluoromethoxy and fluorine substituents influences molecular conformation, electronic distribution, and reactivity patterns compared to simpler fluorinated or non-fluorinated analogs.

A critical research question involves elucidating the precise mechanistic pathways through which difluoromethoxy groups enhance metabolic stability in biological systems. While empirical evidence demonstrates improved resistance to enzymatic degradation, detailed mechanistic studies are needed to understand the specific molecular interactions responsible for this enhanced stability. This understanding could inform the design of additional fluorinated compounds with optimized pharmacokinetic properties.

Another fundamental objective involves developing more efficient and sustainable synthetic methodologies for accessing this compound and related compounds. Current synthetic approaches, while effective, often require specialized reagents and reaction conditions that may limit scalability and industrial application. Research efforts focus on identifying alternative synthetic routes that utilize readily available starting materials and environmentally benign reaction conditions.

The investigation of structure-activity relationships in difluoromethoxylated benzoic acids represents another crucial research direction. Systematic studies examining how subtle structural modifications affect biological activity, physical properties, and chemical reactivity could provide valuable insights for rational drug design and materials development. These studies require comprehensive analysis of multiple analogs to establish clear correlations between structure and function.

Advanced spectroscopic and computational studies aim to provide detailed insights into the conformational preferences and dynamic behavior of this compound in various environments. Understanding how the molecule adopts different conformations in solution, solid state, and biological environments could inform optimization strategies for specific applications. These fundamental studies contribute to the broader understanding of how fluorine substitution patterns influence molecular behavior and provide guidance for future molecular design efforts.

Structure

2D Structure

属性

IUPAC Name |

2-(difluoromethoxy)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQYQUSKIYZJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276421 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-44-0 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable benzoic acid derivative using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-5-fluorobenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process .

化学反应分析

Types of Reactions

2-(Difluoromethoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, with conditions involving polar aprotic solvents and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while coupling reactions can produce biaryl compounds .

科学研究应用

2-(Difluoromethoxy)-5-fluorobenzoic acid has several scientific research applications:

Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.

作用机制

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets. For example, in biological systems, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences and similarities between 2-(difluoromethoxy)-5-fluorobenzoic acid and related compounds:

Key Observations:

- Electron-Withdrawing Groups : The difluoromethoxy group in the target compound offers greater lipophilicity and oxidative stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups in analogs like 2-fluoro-5-hydroxybenzoic acid .

- Halogenation Impact : Brominated derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid) exhibit higher molecular weights and are preferred in agrochemicals due to enhanced reactivity in cross-coupling reactions .

Physicochemical Properties

- Acidity: The presence of fluorine atoms increases the acidity of the carboxylic acid group. For example, this compound has a lower pKa (~2.5–3.0) compared to non-fluorinated analogs like 2-methoxybenzoic acid (pKa ~4.1) due to electron-withdrawing effects .

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The difluoromethoxy group resists hydrolysis better than methoxy groups, as seen in its use under high-temperature synthetic conditions .

生物活性

2-(Difluoromethoxy)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids, characterized by the presence of both difluoromethoxy and fluorine substituents on the benzene ring. Its molecular formula is CHFO, with a molecular weight of 206.12 g/mol. The compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and fluorine groups enhance the compound's binding affinity and selectivity, allowing it to modulate various metabolic pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thus affecting cellular processes.

In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on various cancer cell lines. For example, a study evaluated the effects of a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), which shares structural similarities with this compound. The findings indicated that DGM significantly inhibited the viability of A549 and H1299 lung cancer cells induced by TGF-β1, suggesting potential applications in cancer therapy .

In Vivo Studies

In vivo experiments have shown that DGM reduced bleomycin-induced lung inflammation and fibrosis in rat models. It decreased the expression of key markers such as α-SMA (alpha-smooth muscle actin), hydroxyproline, and total collagen in lung tissue, indicating its potential role in treating pulmonary fibrosis . These findings highlight the compound's therapeutic potential in managing fibrotic diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy and fluorine substituents | Inhibitory effects on cancer cell lines |

| 2-(Difluoromethoxy)benzoic acid | Similar difluoromethoxy group | Limited data on biological activity |

| 5-Fluoro-2-methoxybenzoic acid | Methoxy group instead of difluoromethoxy | Less potent than difluoromethoxy derivatives |

| 2,5-Difluorobenzoic acid | Two fluorine substituents | Potentially active but less studied |

Unique Properties

The unique combination of difluoromethoxy and fluorine groups imparts distinct chemical properties to this compound, including increased lipophilicity and metabolic stability. These characteristics are advantageous for pharmaceutical applications, enhancing the compound's bioavailability and efficacy.

Case Study 1: Anti-Cancer Activity

In a study focusing on the anti-cancer properties of fluorinated compounds, researchers found that derivatives similar to this compound exhibited enhanced cytotoxicity against various human cancer cell lines. The introduction of fluorine atoms was shown to improve potency significantly compared to non-fluorinated analogs .

Case Study 2: Pulmonary Fibrosis Treatment

A separate investigation into pulmonary fibrosis treatment revealed that DGM (a structural analog) effectively reduced lung inflammation and fibrosis in rat models. The treatment led to significant decreases in inflammatory cytokines and improved overall lung function, demonstrating the therapeutic potential of compounds within this chemical class .

常见问题

Q. What are the common synthetic routes for 2-(difluoromethoxy)-5-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the difluoromethoxy group onto a fluorobenzoic acid precursor. A validated approach includes nucleophilic substitution using chlorodifluoromethane derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For example, describes a related method for 5-bromo-2,4-difluorobenzoic acid via bromination and carboxylation of fluorinated intermediates, highlighting temperature control (-75°C) and reagent stoichiometry as critical for minimizing side reactions . Yield optimization often requires iterative adjustments of solvent polarity (e.g., THF vs. DCM) and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution techniques are essential:

- HPLC-MS : To confirm molecular weight (C₈H₅F₃O₃; MW 218.12) and detect impurities (e.g., residual fluorinated byproducts) .

- ¹⁹F NMR : Critical for verifying the difluoromethoxy group (δ ~ -80 to -90 ppm) and distinguishing it from monofluorinated analogs .

- X-ray crystallography : Used in related compounds (e.g., 5-fluoro-2-formylbenzoic acid) to resolve stereoelectronic effects of substituents .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound exhibits limited solubility in water due to its aromatic and fluorinated moieties. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or surfactants. Stability studies in for a methyl-substituted analog suggest sensitivity to prolonged light exposure and hydrolysis under strongly acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : SAR studies require systematic modification of functional groups:

- Variation of substituents : Replace the difluoromethoxy group with trifluoromethyl or methoxy groups to assess electronic effects on target binding .

- Bioisosteric replacements : Substitute the benzoic acid moiety with heterocycles (e.g., pyridine) to improve metabolic stability, as demonstrated in for benzofuran analogs .

- In silico docking : Use tools like AutoDock Vina to predict interactions with enzymes (e.g., MmaA1 protein in ), followed by enzymatic assays to validate computational predictions .

Q. What experimental strategies resolve contradictions in spectral or bioactivity data for fluorinated benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Steps include:

- Repetition under controlled conditions : Re-run NMR in deuterated solvents to exclude solvent-shift artifacts .

- Advanced chromatography : Use UPLC-MS with ion-pairing agents to separate co-eluting isomers (e.g., ortho vs. para-substituted byproducts) .

- Crystallographic validation : Resolve ambiguous NOE signals via single-crystal XRD, as applied in for formyl-substituted analogs .

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., difluoromethoxy group introduction). For example, ’s bromination-carboxylation route can be modeled to identify rate-limiting steps and optimize catalyst loading . Molecular dynamics simulations also assess solvent effects on reaction kinetics, reducing trial-and-error experimentation.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scaling introduces challenges such as heat dissipation and byproduct accumulation. Strategies include:

- Flow chemistry : Improve mixing efficiency and temperature control for exothermic steps (e.g., fluorination) .

- Catalyst immobilization : Use polymer-supported catalysts to enhance recyclability and reduce metal contamination .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。